molecular formula C13H24O4 B108112 Diethyl 2-isopropyl-2-propylmalonate CAS No. 62391-98-4

Diethyl 2-isopropyl-2-propylmalonate

Cat. No.: B108112
CAS No.: 62391-98-4
M. Wt: 244.33 g/mol
InChI Key: OFOXHBRNNXYCMV-UHFFFAOYSA-N
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Description

Diethyl 2-isopropyl-2-propylmalonate is an organic compound with the molecular formula C13H24O4. It is a diester of malonic acid, where the two ester groups are ethyl groups, and the substituents on the central carbon are isopropyl and propyl groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-isopropyl-2-propylmalonate typically involves the malonic ester synthesis. This process includes the following steps :

    Deprotonation: A weak base, such as sodium ethoxide, deprotonates the diethyl malonate to form an enolate ion.

    Alkylation: The enolate ion undergoes an S_N2 reaction with an alkyl halide, such as isopropyl bromide and propyl bromide, to introduce the isopropyl and propyl groups.

    Hydrolysis: The ester groups are hydrolyzed under acidic conditions to form the corresponding carboxylic acids.

    Decarboxylation: Heating the carboxylic acids results in the loss of carbon dioxide, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-isopropyl-2-propylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: Isopropyl bromide, propyl bromide

    Acids: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and decarboxylated products .

Scientific Research Applications

Diethyl 2-isopropyl-2-propylmalonate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

    Industry: This compound is used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of diethyl 2-isopropyl-2-propylmalonate involves its ability to act as a nucleophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic substitution and addition reactions. These reactions are facilitated by the presence of electron-withdrawing ester groups, which stabilize the enolate ion .

Comparison with Similar Compounds

Diethyl 2-isopropyl-2-propylmalonate can be compared with other malonate esters, such as:

The uniqueness of this compound lies in its combination of isopropyl and propyl groups, which provide a balance of steric hindrance and reactivity, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

diethyl 2-propan-2-yl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXHBRNNXYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344756
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62391-98-4
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethylisopropylmalonate (10.1g) in 15 ml of a 25% solution of HMPT (hexamethylphosphorus triamide) in toluene was added dropwise over 15 minutes to a suspension of sodium hydride (70 mM) in 25% HMPT/toluene (15 ml) at 50°-70° C. N-propyl iodide (17.0g) was then added over 30 minutes at 70°-100° C. and the mixture stirred at 120°-130° C. for 11/2 hours. After cooling, methylated spirits (10 ml) was added and the mixture poured onto a mixture of ice/hydrochloric acid. The product was extracted with ether, the ethereal extracts washed with sodium bicarbonate (X2), then water and dried over anhydrous magnesium sulphate. Removal of the solvent gave diethyl 2-isopropyl-2-propylmalonate as a yellow liquid b.p. 92°-94°/1 mm Hg. 87% yield.
Quantity
10.1 g
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reactant
Reaction Step One
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solution
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reactant
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HMPT toluene
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15 mL
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solvent
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17 g
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ice hydrochloric acid
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methylated spirits
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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